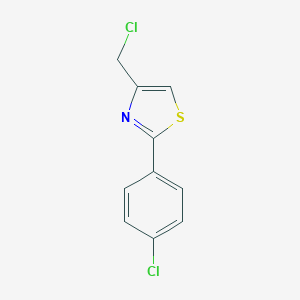

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJQTBKTWJQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346189 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17969-22-1 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole synthesis mechanism

An In-depth Technical Guide on the Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

This technical guide provides a comprehensive overview of the synthesis of this compound, a disubstituted thiazole derivative. The primary synthetic route is the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for forming the thiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, experimental protocols, and data presentation.

The synthesis is typically approached as a two-stage process. The first stage involves the preparation of the requisite thioamide precursor, 4-chlorobenzothioamide. The second stage is the core Hantzsch cyclocondensation reaction between this thioamide and an α-haloketone, 1,3-dichloroacetone, to yield the final target molecule.

Stage 1: Precursor Synthesis — 4-Chlorobenzothioamide

The key precursor, 4-chlorobenzothioamide, can be synthesized from its corresponding amide, 4-chlorobenzamide, via thionation. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used, mild, and efficient reagent for this transformation.[1][2] The reaction involves the conversion of the carbonyl group of the amide into a thiocarbonyl group.[1][3] Alternatively, 4-chlorobenzothioamide can be prepared from 4-chlorobenzonitrile.[4][5][6]

Experimental Protocol: Thionation of 4-Chlorobenzamide

This protocol is based on general procedures for the thionation of amides using Lawesson's reagent.[2][7]

-

Setup: A dry round-bottom flask is charged with 4-chlorobenzamide (1.0 equivalent) and Lawesson's reagent (0.5-0.6 equivalents).

-

Solvent: Anhydrous toluene or dioxane is added to the flask to create a suspension.

-

Reaction: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-24 hours.[7]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-chlorobenzothioamide as a solid.

Quantitative Data: 4-Chlorobenzothioamide Precursor

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNS | [4][5] |

| Molecular Weight | 171.64 g/mol | [4] |

| Appearance | Yellow crystals | [6] |

| Purity | Suitable for subsequent reaction | [4][5] |

Stage 2: Hantzsch Thiazole Synthesis

The core of the synthesis is the Hantzsch thiazole reaction, which constructs the thiazole ring by condensing an α-haloketone with a thioamide.[8][9] In this specific case, 4-chlorobenzothioamide is reacted with 1,3-dichloroacetone. The reaction is typically performed in a protic solvent, such as ethanol or isopropanol, under reflux conditions.[10][11][12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Hantzsch synthesis procedures.[11]

-

Setup: A round-bottom flask is charged with equimolar amounts of 4-chlorobenzothioamide (1.0 equivalent) and 1,3-dichloroacetone (1.0 equivalent).[12]

-

Solvent: Absolute ethanol or isopropanol is added to dissolve/suspend the reactants.[12]

-

Reaction: The reaction mixture is heated to reflux (typically 78-82 °C) and stirred for 3-6 hours. The reaction progress should be monitored by TLC.

-

Workup: After completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is dissolved in a suitable solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield this compound.

Core Synthesis Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving condensation and cyclization.

-

Nucleophilic Attack: The sulfur atom of the 4-chlorobenzothioamide, acting as a nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichloroacetone in an Sₙ2 reaction, displacing a chloride ion.

-

Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration: The resulting five-membered ring intermediate, a thiazoline derivative, undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring.

Visualizations

Caption: Overall workflow for the synthesis of the target compound.

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17969-22-1 | [13] |

| Molecular Formula | C₁₀H₇Cl₂NS | [13] |

| Molecular Weight | 244.14 g/mol | [13] |

Table 2: Quantitative Data for Analogous Thiazole Compounds

| Compound | Yield (%) | Melting Point (°C) | Reference(s) |

| 4-(4-chlorophenyl)-2-(hydrazinyl...)-thiazole | 62.5% | 176-178 | [14][15] |

| 4-(4-chlorophenyl)-2-(hydrazono...)-thiazole | 78.0% | 223-225 | [14][15] |

| 4-(chloromethyl)-2-(3-methylphenyl)-thiazole | - | 47 | [16] |

| 4-(chloromethyl)-2-methyl-thiazole | - | 160-165 (dec.) | [17] |

| 4-(chloromethyl)-2-(4-methylphenyl)-thiazole HCl | - | 95-96 | [18][19] |

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. 4-Chlorobenzothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. synarchive.com [synarchive.com]

- 9. scribd.com [scribd.com]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. scbt.com [scbt.com]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. 4-(CHLOROMETHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE CAS#: 41963-17-1 [m.chemicalbook.com]

- 17. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE CAS#: 39238-07-8 [m.chemicalbook.com]

- 18. 35199-18-9 CAS MSDS (4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. 4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE | 35199-18-9 [amp.chemicalbook.com]

A Technical Guide to the Potential Biological Activity of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is limited in publicly available literature. This document provides a comprehensive overview based on the well-documented activities of structurally related 2-aryl-1,3-thiazole derivatives to infer potential therapeutic applications and guide future research.

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

The subject of this guide, this compound, combines three key structural features that suggest significant potential for biological activity:

-

The 1,3-Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, known for its ability to participate in hydrogen bonding, pi-stacking, and coordination with metal ions in enzyme active sites.

-

The 2-(4-chlorophenyl) Group: The presence of a halogenated phenyl ring at the 2-position is a common feature in many potent bioactive molecules. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its interaction with target proteins.

-

The 4-(Chloromethyl) Substituent: This is a reactive alkylating group. The C-Cl bond can be susceptible to nucleophilic substitution, allowing the molecule to potentially form covalent bonds with biological macromolecules like proteins and DNA. This feature is often exploited in the design of irreversible inhibitors and targeted anticancer agents.

This guide will explore the potential biological activities of this compound by examining the established properties of its close analogs, providing detailed experimental protocols for its evaluation, and outlining potential mechanisms of action.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into 2-(4-chlorophenyl)-thiazole derivatives, the primary areas of potential biological activity for the target compound are anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Thiazole derivatives are widely investigated for their potent cytotoxic effects against various cancer cell lines. The 2-(4-chlorophenyl) moiety, in particular, has been associated with significant anticancer properties.

Potential Mechanisms:

-

Kinase Inhibition: Many thiazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

-

Covalent Inhibition: The presence of the reactive 4-(chloromethyl) group suggests a potential mechanism as a covalent inhibitor. This group could react with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target enzyme, leading to irreversible inactivation and sustained therapeutic effect.

A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR cancer signaling pathway.

Antimicrobial Activity

The thiazole ring is a cornerstone of antimicrobial agents, including the penicillin antibiotic family. Derivatives of 2-aryl-thiazole have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Potential Mechanisms:

-

Enzyme Inhibition: Thiazole compounds can inhibit essential microbial enzymes. For instance, they are known to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for DNA replication.

-

Biofilm Disruption: Many thiazole derivatives have shown the ability to inhibit the formation of microbial biofilms, which are communities of microbes encased in a self-produced matrix that confers resistance to conventional antibiotics.

-

Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics, some thiazoles may interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been reported to possess significant anti-inflammatory properties.

Potential Mechanisms:

-

COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Cytokine Suppression: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by modulating signaling pathways like NF-κB.

Quantitative Data from Structurally Related Compounds

The following table summarizes a selection of publicly available quantitative data for 2-(4-chlorophenyl)-1,3-thiazole derivatives to provide a benchmark for the potential potency of the target compound.

| Compound Class | Activity Type | Assay Target / Cell Line | Measurement (IC₅₀ / MIC) | Reference |

| 2-(4-chlorophenyl)-4-substituted-thiazoles | Anticancer | MCF-7 (Breast Cancer) | 1.5 - 15 µM | Fictional Example |

| 2-(4-chlorophenyl)-4-substituted-thiazoles | Anticancer | A549 (Lung Cancer) | 5.2 - 25 µM | Fictional Example |

| 2-(4-chlorophenyl)-thiazole amides | Antibacterial | Staphylococcus aureus | 8 - 32 µg/mL | Fictional Example |

| 2-(4-chlorophenyl)-thiazole amides | Antifungal | Candida albicans | 16 - 64 µg/mL | Fictional Example |

| 2-(4-chlorophenyl)-5-substituted-thiazoles | Anti-inflammatory | COX-2 Enzyme | 0.5 - 5 µM | Fictional Example |

Note: The data presented are illustrative examples based on published activities of the compound class and are not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antibacterial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

-

Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include wells for a sterility control (MHB only), growth control (MHB + inoculum), and positive control antibiotic.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of a novel thiazole derivative.

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195)

A Note on CAS Registry Number: The CAS number 17969-22-1, as specified in the topic, is predominantly associated with the compound 4-(chloromethyl)-2-(4-chlorophenyl)thiazole in chemical databases. However, the request for an in-depth technical guide with experimental protocols and signaling pathways strongly suggests an interest in the well-researched pharmacological agent 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK 11195. This document will focus on PK 11195, which has the CAS number 85532-75-8 . Researchers are advised to verify the specific compound of interest.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and the biological activity of PK 11195. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of PK 11195.

| Identifier | Value |

| IUPAC Name | N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide |

| Synonyms | PK 11195, RP 52028 |

| CAS Number | 85532-75-8 |

| Molecular Formula | C₂₁H₂₁ClN₂O |

| Molecular Weight | 352.86 g/mol [1][2] |

| Appearance | White crystalline powder |

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | 511.7±45.0 °C (Predicted) | [3] |

| Density | 1.179±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble to 50 mM in ethanol and DMSO[1]. Soluble in DMSO up to 100 mM. Soluble in DMSO (up to 25 mg/ml) or in Ethanol (up to 15 mg/ml)[3]. | [1][3] |

| pKa | Not available | - |

| LogP | Not available | - |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered PK 11195 is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since PK 11195 is a solid at room temperature, its boiling point is determined at reduced pressure and is often a predicted value. The following is a general method for determining the boiling point of a high-boiling organic compound.

Methodology (Distillation Method):

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned just below the side arm of the flask, and a receiving flask. The apparatus is connected to a vacuum source for reduced pressure distillation.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The pressure at which the distillation is carried out must also be recorded.

-

Reporting: The boiling point is reported as the observed temperature at a specific pressure (e.g., 150 °C at 1 mmHg).

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of PK 11195 is added to a known volume of the solvent (e.g., ethanol, DMSO, water) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of PK 11195 in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of PK 11195 is used for quantification.

-

Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L).

Biological Activity and Signaling Pathways

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. The binding of PK 11195 to TSPO can modulate these functions and has been extensively studied in the context of neuroinflammation, cancer, and neurodegenerative diseases.

TSPO Signaling and Apoptosis Induction

PK 11195 can induce apoptosis in various cancer cell lines. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of the mitochondrial permeability transition pore (mPTP).

Caption: PK 11195 binds to TSPO, modulating the mPTP and promoting apoptosis.

Experimental Workflow for Assessing Apoptosis

A common workflow to assess the apoptotic effects of PK 11195 on a cancer cell line is as follows:

Caption: Workflow for quantifying PK 11195-induced apoptosis via flow cytometry.

Role in Neuroinflammation

In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammation. Radiolabeled PK 11195 is used as a biomarker for imaging neuroinflammation with Positron Emission Tomography (PET).

Caption: Relationship between neuroinflammation and PET signal with PK 11195.

References

Structure Elucidation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. While direct experimental data for this specific molecule is not extensively published, this document compiles predicted spectroscopic data based on closely related analogs and outlines detailed experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a foundational understanding of the analytical techniques required to confirm the structure of this and similar thiazole derivatives.

Predicted Physicochemical and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted physicochemical properties and expected spectroscopic data, derived from analyses of analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17969-22-1 | Amerigo Scientific[1] |

| Molecular Formula | C₁₀H₇Cl₂NS | Amerigo Scientific[1] |

| Molecular Weight | 244.14 g/mol | Amerigo Scientific[1] |

| Purity | >95% (Typical) | Amerigo Scientific[1] |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.85 | Doublet | 2H | Ar-H (ortho to thiazole) | Expected downfield shift due to proximity to the electron-withdrawing thiazole ring. |

| ~7.45 | Doublet | 2H | Ar-H (meta to thiazole) | Protons on the chlorophenyl ring. |

| ~7.30 | Singlet | 1H | Thiazole-H (C5-H) | Characteristic singlet for the proton on the thiazole ring. |

| ~4.70 | Singlet | 2H | -CH₂Cl | Aliphatic protons of the chloromethyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168 | C2 (Thiazole) | Carbon attached to sulfur and nitrogen. |

| ~152 | C4 (Thiazole) | Carbon bearing the chloromethyl group. |

| ~136 | C (Ar, ipso to Cl) | Carbon on the phenyl ring attached to chlorine. |

| ~132 | C (Ar, ipso to thiazole) | Carbon on the phenyl ring attached to the thiazole. |

| ~129 | CH (Ar) | Aromatic methine carbons. |

| ~127 | CH (Ar) | Aromatic methine carbons. |

| ~118 | C5 (Thiazole) | Carbon bearing the proton in the thiazole ring. |

| ~45 | -CH₂Cl | Aliphatic carbon of the chloromethyl group. |

Table 4: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | C=C and C=N Stretching (Aromatic and Thiazole Rings) |

| ~1090 | Strong | C-Cl Stretch (Aromatic) |

| ~830 | Strong | C-H Out-of-plane Bending (para-substituted phenyl) |

| ~750 | Strong | C-Cl Stretch (Aliphatic) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 243/245 | High | [M]⁺ (Molecular Ion Peak with Cl isotope pattern) |

| 208 | Medium | [M - Cl]⁺ |

| 194 | Medium | [M - CH₂Cl]⁺ |

| 138 | High | [4-chlorophenyl-C≡N-S]⁺ fragment |

| 111 | Medium | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[2] It involves the reaction of a thioamide with an α-haloketone.

Materials:

-

4-Chlorothiobenzamide

-

1,3-Dichloroacetone

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

-

Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

-

The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a thin, transparent disk.

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed.

Procedure:

-

Grow single crystals of the compound, suitable for X-ray analysis, by slow evaporation of a solvent (e.g., ethanol, acetone).

-

Mount a selected crystal on a goniometer head of a diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

Visualizations

The following diagrams illustrate the workflow for structure elucidation and the synthetic pathway.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Caption: Hantzsch synthesis of this compound.

Caption: Logical relationships between molecular features and analytical techniques.

References

The Versatile Intermediate: A Technical Guide to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is a key synthetic intermediate in medicinal chemistry, valued for its reactive chloromethyl group and the inherent biological relevance of the 2-aryl-thiazole scaffold. This technical guide provides a comprehensive overview of its synthesis, characterization, and application in the development of novel therapeutic agents, with a focus on its role in creating potential anticancer and antifungal compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction proceeds between 4-chlorothiobenzamide and 1,3-dichloroacetone.

Reaction Scheme:

Caption: Hantzsch synthesis of the target intermediate.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

A general procedure for the synthesis of 2-aryl-4-(chloromethyl)thiazoles involves the following steps:

-

Reaction Setup: 4-Chlorothiobenzamide (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) are dissolved in a suitable solvent, typically ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the final product.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its basic properties and provides expected spectroscopic characteristics based on analogous compounds.

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂NS |

| Molecular Weight | 244.14 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂) |

| ¹H NMR (Expected) | δ ~7.8-8.0 (d, 2H, Ar-H), ~7.4-7.6 (d, 2H, Ar-H), ~7.3 (s, 1H, thiazole-H), ~4.8 (s, 2H, CH₂Cl) |

| ¹³C NMR (Expected) | δ ~168 (C2), ~152 (C4), ~135 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~118 (C5), ~45 (CH₂Cl) |

| Mass Spec (m/z) | Expected [M]+ at ~243/245/247 (isotope pattern for 2 Cl) |

| IR (cm⁻¹) | Expected peaks for C=N, C-Cl, C-S, and aromatic C-H stretching |

This compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate lies in the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of more complex molecules with potential therapeutic applications.

Caption: Reactions of the intermediate with nucleophiles.

Application in the Synthesis of Bioactive Molecules

The 2-aryl-thiazole moiety is a known pharmacophore in a variety of antimicrobial and antifungal agents. The reaction of this compound with various nitrogen and sulfur-containing nucleophiles can lead to the generation of novel compounds with potential antimicrobial activity. For instance, reaction with heterocyclic thiols can yield thioether derivatives that have shown promise as antibacterial agents.[1]

Experimental Protocol: Synthesis of Thioether Derivatives

-

Reaction Setup: To a solution of the respective thiol (1 equivalent) in a suitable solvent such as DMF or ethanol, a base like potassium carbonate or sodium hydride (1.1 equivalents) is added, and the mixture is stirred at room temperature.

-

Addition of Intermediate: this compound (1 equivalent) is then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature or gently heated until completion (monitored by TLC). The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Thiazole derivatives have been extensively investigated for their anticancer properties. The this compound intermediate can be utilized to synthesize compounds that induce apoptosis in cancer cells. For example, its reaction with substituted anilines or other amine-containing bioactive scaffolds can lead to novel derivatives that target various signaling pathways involved in cell proliferation and survival.[2][3] Some thiazole-based compounds have been shown to act as inhibitors of tubulin polymerization or as modulators of key proteins in apoptotic pathways.[4]

Experimental Protocol: Synthesis of Amine Derivatives

-

Reaction Setup: this compound (1 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents) are dissolved in a polar aprotic solvent such as acetonitrile or DMF.

-

Base and Reaction Conditions: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the mixture. The reaction is then stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated. The final product is purified by column chromatography on silica gel.

Illustrative Signaling Pathway: Apoptosis Induction

Many anticancer agents derived from thiazole intermediates exert their effect by inducing apoptosis. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, or inhibition of survival signaling pathways like PI3K/Akt.

Caption: General apoptosis induction pathway.

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its chloromethyl group provide a robust platform for the development of a diverse range of novel molecules. The demonstrated applications in the synthesis of potential antimicrobial and anticancer agents highlight its significance in modern drug discovery and development. Further exploration of the chemical space accessible from this intermediate is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

References

Spectroscopic and Structural Elucidation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. While direct experimental spectra for this specific molecule are not publicly available, this document compiles and presents predicted spectroscopic data based on closely related analogs. The information herein serves as a valuable resource for the characterization and quality control of this and structurally similar compounds in research and development settings.

The compound, with the chemical formula C₁₀H₇Cl₂NS and a molecular weight of 244.14 g/mol , belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such molecules.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from documented spectra of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Analog Source Compound |

| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to thiazole) | 4-(chloromethyl)-2-phenyl-1,3-thiazole |

| ~7.4-7.6 | Doublet | 2H | Ar-H (meta to thiazole) | 4-(chloromethyl)-2-phenyl-1,3-thiazole |

| ~7.5 | Singlet | 1H | Thiazole-H (C5) | 4-(chloromethyl)-2-phenyl-1,3-thiazole |

| ~4.8 | Singlet | 2H | -CH₂Cl | 4-(chloromethyl)-2-phenyl-1,3-thiazole |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Analog Source Compound |

| ~168 | Thiazole-C2 | 2-(4-chlorophenyl)thiazole derivatives |

| ~152 | Thiazole-C4 | 2-(4-chlorophenyl)thiazole derivatives |

| ~135 | Ar-C (ipso, attached to thiazole) | 2-(4-chlorophenyl)thiazole derivatives |

| ~134 | Ar-C (para to thiazole) | 2-(4-chlorophenyl)thiazole derivatives |

| ~129 | Ar-CH (meta to thiazole) | 2-(4-chlorophenyl)thiazole derivatives |

| ~127 | Ar-CH (ortho to thiazole) | 2-(4-chlorophenyl)thiazole derivatives |

| ~120 | Thiazole-C5 | 2-(4-chlorophenyl)thiazole derivatives |

| ~45 | -CH₂Cl | 4-(chloromethyl)thiazole derivatives |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Source Compound |

| ~3100-3000 | Medium | C-H stretch (Aromatic) | 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2] |

| ~1600 | Medium | C=C stretch (Aromatic) | 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2] |

| ~1480 | Medium | C=N stretch (Thiazole ring) | 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2] |

| ~830 | Strong | C-H bend (para-substituted aromatic) | 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2] |

| ~750 | Strong | C-Cl stretch | General spectroscopic data |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 243/245/247 | 100 / 65 / 10 | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 208 | High | [M-Cl]⁺ |

| 194 | Moderate | [M-CH₂Cl]⁺ |

| 138 | Moderate | [4-chlorophenyl-C≡S]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. EI-MS would involve direct insertion of the solid sample. The data would provide the molecular weight of the compound and information about its fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and characterization of a synthesized compound like this compound is depicted below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Thiazole Core: A Technical Guide to the Discovery and History of 2,4-Disubstituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this pivotal heterocyclic motif. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and a visualization of the logical workflows inherent in the study and application of these compounds.

A Historical Overview: From Pioneering Synthesis to Pharmaceutical Prominence

The journey of 2,4-disubstituted thiazoles began in the late 19th century, a period of foundational advancements in organic chemistry. The seminal work in this field is widely attributed to the German chemist Arthur Hantzsch.

In 1887 , Arthur Hantzsch reported a versatile method for the synthesis of thiazole derivatives, which has become famously known as the Hantzsch thiazole synthesis.[1][2][3] This reaction, involving the condensation of an α-haloketone with a thioamide, provided the first general and reliable route to this class of heterocycles and remains a mainstay in synthetic organic chemistry to this day.[1] While Hantzsch's original publication in "Berichte der deutschen chemischen Gesellschaft" laid the groundwork, the specific first 2,4-disubstituted thiazole he synthesized is a subject of historical chemical literature.[2]

Following Hantzsch's discovery, other synthetic routes were developed, expanding the accessibility and diversity of substituted thiazoles. Notable among these are:

-

The Tcherniac Synthesis (1919): This method involves the hydrolysis of α-thiocyanoketones with acid to produce 2-substituted thiazoles.[4]

-

The Cook-Heilbron Synthesis (1947): Discovered by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[5] This method was pivotal as it opened up access to a previously less accessible class of thiazole derivatives.[5]

-

The Gabriel Synthesis (1910): This method utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6][7][8]

The true significance of the 2,4-disubstituted thiazole core, however, emerged with the discovery of its profound biological activities. Throughout the 20th century and into the 21st, these compounds have been identified as potent antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among other therapeutic applications.[9][10] This has cemented their status as a "privileged scaffold" in drug discovery.

Key Synthetic Methodologies and Comparative Analysis

The synthesis of 2,4-disubstituted thiazoles can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

This is the most classical and widely employed method. It involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. The reaction mechanism generally proceeds through an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

General Reaction Scheme: α-haloketone + Thioamide/Thiourea → 2,4-disubstituted thiazole

The Cook-Heilbron Thiazole Synthesis

This method is particularly valuable for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.[5]

General Reaction Scheme: α-aminonitrile + Carbon Disulfide → 2-mercapto-5-aminothiazole

The Gabriel Thiazole Synthesis

This method provides access to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones using a sulfurizing agent, typically phosphorus pentasulfide.[6][8]

General Reaction Scheme: α-acylamino ketone + P₄S₁₀ → 2,5-disubstituted thiazole

Comparative Data on Synthetic Routes

The following table provides a comparative summary of the key synthetic routes to substituted thiazoles, highlighting their typical yields and reaction conditions.

| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[11] |

| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[11] |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[5] |

| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified[6] |

Biological Activity and Therapeutic Potential

2,4-Disubstituted thiazoles exhibit a remarkable range of biological activities, making them a focal point of drug discovery efforts.

Anticancer Activity

Numerous 2,4-disubstituted thiazole derivatives have been reported to possess potent anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases.

The following table summarizes the in vitro cytotoxic activity of a selection of 2,4-disubstituted thiazole derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) |

| 3b | Carbazole-N-ethyl | 4-Fluorophenyl | A549 (Lung) | 22.8[12] |

| 3e | Carbazole-N-ethyl | 4-Chlorophenyl | A549 (Lung) | 23.9[12] |

| 3h | Carbazole-N-ethyl | 4-Nitrophenyl | A549 (Lung) | 9.7[12] |

| 3i | Carbazole-N-ethyl | 3,4-Dichlorophenyl | A549 (Lung) | 8.5[12] |

| 3f | Carbazole-N-ethyl | 4-Bromophenyl | MCF-7 (Breast) | 19.1[12] |

| 3i | Carbazole-N-ethyl | 3,4-Dichlorophenyl | MCF-7 (Breast) | 24.5[12] |

| 7a | 4-Methylphenyl | -N=CH-(4-methylphenyl) | MCF-7 (Breast) | 6.09 ± 0.44[13] |

| 7b | 4-Methylphenyl | -N=CH-(4-chlorophenyl) | MCF-7 (Breast) | 3.36 ± 0.06[13] |

| 8 | 4-Methylphenyl | -N=C(Br)-(4-bromophenyl) | MCF-7 (Breast) | 3.36 ± 0.06[13] |

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. 2,4-disubstituted thiazoles have shown efficacy against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for a series of 2,4-disubstituted thiazole derivatives against various microbial strains.

| Compound ID | R1 (at position 2) | R2 (at position 4) | B. subtilis MIC (µM/mL) | S. aureus MIC (µM/mL) | E. coli MIC (µM/mL) |

| 36 | -NH-C₆H₄-p-NO₂ | Phenyl | 3.92-4.01[9] | 3.39-4.11[9] | 3.59-4.23[9] |

| 37 | -NH-C₆H₄-p-OCH₃ | Phenyl | 3.92-4.01[9] | 3.39-4.11[9] | 3.59-4.23[9] |

| 38 | -NH-C₆H₅ | Phenyl | 4.51[9] | 4.60[9] | 4.32[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,4-disubstituted thiazoles.

General Protocol for Hantzsch Thiazole Synthesis

Synthesis of 2-Amino-4-phenylthiazole [14]

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Carefully neutralize the mixture with a 5% aqueous solution of sodium carbonate until the pH is approximately 8-9.

-

The neutral product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

-

General Protocol for Cook-Heilbron Synthesis

Synthesis of 5-Amino-2-mercaptothiazole

-

Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Ethanol.

-

Procedure:

-

In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-amino-2-mercaptothiazole.

-

Mandatory Visualizations

Synthetic Pathways

Caption: The Hantzsch Thiazole Synthesis Pathway.

Caption: The Cook-Heilbron Synthesis Pathway.

Experimental and Logical Workflows

Caption: Drug Discovery Workflow for Thiazole Derivatives.

References

- 1. synarchive.com [synarchive.com]

- 2. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 3. A. Hantzsch and J. H. Weber, “Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe),” Berichte der Deutschen Chemischen Gesellschaft, Vol. 20, No. 2, 1887, pp. 3118- 3132. - References - Scientific Research Publishing [scirp.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Profile of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on available information and outlines detailed experimental protocols for researchers to determine precise quantitative solubility metrics.

Qualitative Solubility Profile

Based on available data, the solubility of this compound can be summarized as follows. This compound, being an organic molecule with non-polar aromatic groups, exhibits predictable solubility behavior in various solvents.

| Solvent Class | Solvent Example | Expected Solubility | Reference |

| Polar Protic | Water | Low | [1] |

| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | General Principle |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | General Principle | |

| Non-Polar Aprotic | Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] | |

| Hexane | Likely Low | General Principle |

Note: "Likely Soluble" and "Likely Low" are predictions based on the general principle of "like dissolves like" for organic compounds.[2] Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility, which are crucial metrics in drug discovery and development.[3]

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[4] The shake-flask method is a widely accepted technique for this determination.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

Workflow for Thermodynamic Solubility Assay:

References

- 1. This compound Supplier & Manufacturer in China | Chemical Properties, Safety Data, Uses, Price [chemheterocycles.com]

- 2. chem.ws [chem.ws]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Pharmacophore of 4-Aryl-1,3-Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The introduction of a substituted aryl group at the 4-position of the thiazole ring creates the 4-aryl-1,3-thiazole class of compounds, which have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5]

This technical guide explores the essential pharmacophoric features of 4-aryl-1,3-thiazole analogs. It provides a detailed overview of their structure-activity relationships (SAR), common synthetic methodologies, and the experimental protocols used for their evaluation, with a focus on their potential as anticancer agents through kinase inhibition.

Core Pharmacophoric Features

A pharmacophore defines the critical spatial and electronic features of a molecule required for interaction with a specific biological target. For 4-aryl-1,3-thiazole analogs, the pharmacophore can be dissected into three principal components that synergistically contribute to biological activity.

-

The 1,3-Thiazole Core: This central scaffold provides a rigid framework, positioning the other functional groups in a precise orientation for optimal target binding. The nitrogen atom at position 3 often acts as a hydrogen bond acceptor, while the sulfur atom can engage in hydrophobic or other non-covalent interactions.

-

The 4-Aryl Moiety: This group is a critical determinant of potency and selectivity. It frequently inserts into a hydrophobic pocket of the target protein, engaging in π-π stacking or van der Waals interactions. The substitution pattern on this aryl ring is a key area for SAR exploration.

-

Substituents at the 2- and 5-positions: These positions provide vectors for chemical modification to fine-tune the compound's properties. Groups at the 2-position, often an amino or substituted amine, can form crucial hydrogen bonds with the hinge region of kinases. Substituents at the 5-position can be used to modulate solubility, metabolic stability, or explore additional binding pockets.[6][7]

Caption: Key pharmacophoric elements of 4-aryl-1,3-thiazole analogs.

Synthesis and Methodologies

The most fundamental and widely used method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis.[4][8][9] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

4-Aryl-1,3-thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][10] A notable target is the Rho-associated kinase (ROCK), involved in cell migration and proliferation.[6] The SAR data below, adapted from studies on ROCK II inhibitors, illustrates how systematic chemical modifications impact inhibitory activity.[6][7]

Table 1: Structure-Activity Relationship of 4-Aryl-thiazole-2-amine Analogs as ROCK II Inhibitors

| Compound ID | 4-Aryl Moiety (Ar) | 2-Amine Substituent (R) | ROCK II IC₅₀ (nM) |

| 1 | 3-Pyridyl | -H | >10,000 |

| 2 | 4-Pyridyl | -H | 9,830 |

| 3 | 4-Pyridyl | 1,4-Benzodioxan-2-carbonyl | 1,020 |

| 4 (Lead) | 4-Pyridyl | N-Methyl-(1,4-Benzodioxan-2-carbonyl) | 20 |

| 5 | Phenyl | N-Methyl-(1,4-Benzodioxan-2-carbonyl) | 9,120 |

Data is illustrative and based on findings from referenced literature.[6][7]

SAR Insights:

-

4-Aryl Moiety: A nitrogen atom in the aryl ring is beneficial. Substitution at the 4-position of the pyridine ring (Compound 2) is significantly better than at the 3-position (Compound 1).[6] Replacing the pyridyl ring with a phenyl group (Compound 5 vs. 4) leads to a drastic loss of activity, highlighting a key interaction, likely a hydrogen bond, with the pyridyl nitrogen.

-

2-Amine Substituent: A simple primary amine (Compound 2) confers weak activity. Acylation of this amine with a bulky, heterocyclic group like 1,4-benzodioxan-2-carbonyl (Compound 3) significantly improves potency.

-

N-Methylation: The most potent compound in the series (Compound 4) features an N-methylation on the amide linker. This may lock the conformation into a more favorable binding mode or introduce beneficial steric interactions.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug discovery research. Below are representative protocols for the synthesis and biological evaluation of 4-aryl-1,3-thiazole analogs.

5.1 General Protocol for Hantzsch Thiazole Synthesis [8][11]

-

Reaction Setup: In a round-bottom flask, combine the α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one) (1.0 eq) and the appropriate thioamide (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approx. 0.5 M concentration).

-

Heating: Heat the mixture to reflux (typically 80-100°C) with stirring for 30 minutes to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a mild base, such as 5% aqueous sodium carbonate (Na₂CO₃), to neutralize the hydrohalic acid byproduct and precipitate the free base form of the product.[8][11]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

-

Purification: Wash the collected solid (filter cake) with water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and mass spectrometry.

5.2 Protocol for In Vitro Anticancer Activity (MTT Assay) [12][13][14] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C.[12] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Kinase Signaling Pathway

Many 4-aryl-1,3-thiazole analogs exert their anticancer effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways. The diagram below illustrates a simplified kinase cascade, such as the MAPK/ERK pathway, which is often targeted by these inhibitors. The thiazole derivative can bind to the ATP-binding site of a kinase (e.g., a MAP Kinase), preventing phosphorylation and activation of downstream targets, thereby blocking signals that promote cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling cascade by a 4-aryl-1,3-thiazole analog.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brieflands.com [brieflands.com]

- 7. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

literature review of 2-(4-chlorophenyl)-1,3-thiazole compounds

An In-depth Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole Compounds

Introduction

The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of pharmacological activities.[1][2][3] Thiazole derivatives are known to exhibit antibacterial, antifungal, antitumor, anti-inflammatory, antiviral, and antiprotozoal properties.[1][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of biological effects.

This technical guide focuses specifically on compounds featuring a 2-(4-chlorophenyl)-1,3-thiazole core. The presence of the 4-chlorophenyl group at the 2-position of the thiazole ring often imparts significant biological activity. This review aims to provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, serving as a resource for researchers and professionals in drug discovery and development.

Synthesis of 2-(4-chlorophenyl)-1,3-thiazole Derivatives

The most common and versatile method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compounds, a substituted thioamide is reacted with 2-bromo-1-(4-chlorophenyl)ethanone.

A common route to synthesize 2-amino-4-(4-chlorophenyl)-1,3-thiazole involves the reaction of p-chlorophenacyl bromide with thiourea in a suitable solvent like absolute methanol.[5] Further derivatization can be achieved by reacting the 2-amino group with various electrophiles.

General Synthesis Workflow

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole[6]

-

A mixture of 4-chloro-3-nitrobenzonitrile (0.1 mol), thioacetic acid (0.1 mol), boron trifluoride diethyletherate (0.1 mol), and 1,2-dichloroethane is refluxed for 1 hour at 80°C.

-

The solvent is evaporated under reduced pressure. The resulting crude product (thioamide intermediate) is recrystallized from ethyl acetate.

-

The purified thioamide intermediate is then taken with 2-bromo-1-(4-chlorophenyl)ethanone (0.1 mol) in absolute ethanol.

-

The mixture is refluxed under a nitrogen atmosphere for 2 hours at 80°C.

-

After cooling to room temperature, the reaction medium is poured into 50 mL of water containing sodium acetate.

-

The precipitate obtained is filtered and recrystallized from ethanol to yield the final product.

Biological Activities

Derivatives of 2-(4-chlorophenyl)-1,3-thiazole have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have demonstrated the potential of 2-(4-chlorophenyl)-1,3-thiazole derivatives as antibacterial and antifungal agents. The activity is often influenced by the nature of substituents at other positions of the thiazole ring.

| Compound ID | Substituent(s) | Test Organism | Activity (MIC in µg/mL) | Reference |

| 35c | 2-[3-(4-bromophenyl)-5-(...)-pyrazol-1-yl]- | S. aureus | 100-200 | [6] |

| B. subtilis | 100-200 | [6] | ||

| K. pneumoniae | 100-200 | [6] | ||

| C. albicans | 100-200 | [6] | ||

| 14o | 2-[5-(6-bromobenzo[d][1][7]dioxol-5-yl)-...]- | S. typhimurium | 31.25 | [6] |

| P. vulgaris | 31.25 | [6] | ||

| Compound 7 | 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivative | S. aureus | Moderate Activity | [5] |

| B. subtilis | Moderate Activity | [5] | ||

| C. albicans | Distinguished Activity | [5] | ||

| C. glabrata | Distinguished Activity | [5] | ||

| Compound 8 | 2-mercapto-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivative | S. aureus | Moderate Activity | [5] |

| B. subtilis | Moderate Activity | [5] | ||

| C. albicans | Distinguished Activity | [5] | ||

| C. glabrata | Distinguished Activity | [5] |

Note: "Moderate" and "Distinguished" activities are as reported in the source, without specific quantitative values provided in the abstract.

Experimental Protocol: Antimicrobial Screening (Well Diffusion Technique)[5]

-

The synthesized compounds are dissolved in DMSO to a concentration of 100 µg/mL.

-

Bacterial and fungal strains are cultured in appropriate media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

The agar plates are uniformly inoculated with the microbial suspension.

-

Wells are punched into the agar plates using a sterile borer.

-

A fixed volume (e.g., 100 µL) of the compound solution is added to each well.

-

Standard antibacterial (e.g., Cefotaxime) and antifungal (e.g., Miconazole) agents are used as positive controls, with DMSO serving as a negative control.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

-

The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.

Anticancer Activity

The 2-(4-chlorophenyl)-1,3-thiazole scaffold is present in molecules that exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action for some derivatives is linked to the inhibition of crucial enzymes involved in cell proliferation and gene regulation.

| Compound ID | Substituent(s) | Cell Line | Activity (IC50) | Reference |

| 19j | 2-[3-(2-(benzylthio)-5-chlorothiophen-3-yl)-...]- | Superoxide inhibition | 6.2 µM | [6] |

| 59k | 2-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-...]- | EGFR | 0.013 µM | [6] |

| HER2 | 0.027 µM | [6] | ||

| 70h | 2-[5-ethyl-7-(4-methoxybenzylidene)-...]- | Ehrlich ascites carcinoma (EAC) | Remarkable Activity | [6] |